REACTION_CXSMILES
|
O[C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1([OH:18])[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]1)([CH3:4])[CH3:3].B(F)(F)F.CCOCC>C1C=CC=CC=1>[CH3:17][N:14]1[CH2:13][CH2:12][C:11]2([C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[C:2]([CH3:3])([CH3:4])[O:18]2)[CH2:16][CH2:15]1 |f:1.2|
|
Name
|
4-[2-(1-hydroxy-1-methylethyl)phenyl]-1-methylpiperidin-4-ol
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C1=C(C=CC=C1)C1(CCN(CC1)C)O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40 h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of water (200 mL) and 2 N sodium hydroxide aqueous solution (200 mL)
|
Type
|
CUSTOM
|
Details
|
the benzene layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
combined organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on an amine coated silica gel (100 g)
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC2(CC1)OC(C1=C2C=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.39 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |